molecular formula C20H16N2O2S B3009771 (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-64-3

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No. B3009771
CAS RN: 467245-64-3
M. Wt: 348.42
InChI Key: BAEBZOQMRRACMZ-WJDWOHSUSA-N
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Description

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as DPTA, is a chemical compound that has gained considerable attention in the field of scientific research. This compound belongs to the family of acrylonitrile derivatives and has been found to possess various biological and pharmacological properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of similar acrylonitrile derivatives involves base-catalyzed reactions, highlighting the compound's potential in constructing bioactive heterocycles. The specific geometry of the olefinic bond and its implications on molecular interactions have been studied, showing the importance of molecular packing in determining the properties of such compounds (Naveen et al., 2006).

Photophysical Properties

  • Research on acrylonitrile derivatives with core pyridine and phenyl moieties, similar to the compound , has shown that their solution and solid-state photophysical properties can be significantly affected by molecular packing and intermolecular interactions. These findings suggest potential applications in photonic or optoelectronic devices due to their unique optical limiting performance and nonlinear absorption properties (Percino et al., 2014).

Optical and Material Applications

  • The study of donor-acceptor substituted thiophene dyes, which share structural similarities with the compound of interest, has demonstrated enhanced nonlinear optical limiting behavior. This suggests potential applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications, due to the compound's ability to undergo significant photophysical changes under specific conditions (Anandan et al., 2018).

properties

IUPAC Name

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-23-18-10-6-9-15(19(18)24-2)11-16(12-21)20-22-17(13-25-20)14-7-4-3-5-8-14/h3-11,13H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEBZOQMRRACMZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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